molecular formula C9H15N5O B13225605 N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide

N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B13225605
M. Wt: 209.25 g/mol
InChI Key: PHOULJCXJNFEHA-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged structure in pharmacology, known for its ability to contribute to a wide spectrum of biological activities . This specific compound combines the triazole heterocycle with a piperidine moiety, a combination frequently explored for developing ligands that target various enzymes and receptors. While direct studies on this exact molecule may be limited, closely related 1,2,4-triazole-4-carboxamide analogs have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as cytochrome P450 3A4, and its inhibition is a valuable strategy for mitigating adverse drug-drug interactions . Furthermore, structural analogs featuring the 1,2,4-triazole nucleus are actively investigated for their potential as antibacterial agents, particularly against drug-resistant strains, as well as for anticonvulsant and anti-Alzheimer activities, often through mechanisms involving the GABA-A receptor or acetylcholinesterase inhibition . This makes this compound a versatile precursor for researchers synthesizing novel compounds to probe biological pathways and develop new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C9H15N5O/c1-10-9(15)8-12-7(13-14-8)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3,(H,10,15)(H,12,13,14)

InChI Key

PHOULJCXJNFEHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC(=N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route via Triazole Formation and Amidation

The synthesis of N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide commonly begins with the formation of the 1,2,4-triazole core, followed by functionalization with the piperidine moiety and subsequent methylation.

Stepwise process:

  • Preparation of the 1,2,4-triazole core:
    This involves cyclization of hydrazides or amidrazones with suitable carboxylic acid derivatives. For example, amidrazones derived from hydrazines reacting with carboxylic acids or their derivatives under reflux conditions.

  • Introduction of the piperidine substituent:
    The piperidine ring is attached via nucleophilic substitution or amidation reactions, often utilizing piperidine derivatives such as piperidine-4-carboxylic acid or its activated forms.

  • Methylation at the nitrogen atom:
    The N-methyl group is introduced through methylation of the heterocyclic nitrogen using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Research Reference:
A patent describes the synthesis of related 1H-1,2,4-triazole derivatives via intramolecular cyclization of acyl hydrazines, followed by functionalization with piperidine groups, and final methylation steps (WO2004026301A1).

Reactions and Conditions

Step Reagents & Conditions Yield Notes
Triazole core synthesis Hydrazine derivatives + carboxylic acids/imidates, reflux Moderate to high Requires careful control of pH and temperature
Piperidine attachment Nucleophilic substitution with piperidine derivatives Good Usually performed in polar aprotic solvents like DMF or DMSO
N-Methylation Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃) High Conducted under mild conditions to prevent side reactions

Note: The process is often lengthy with multiple purification steps, including recrystallization and chromatography.

Microwave-Assisted Synthesis

Innovative Methodology

Recent advances have demonstrated the efficacy of microwave irradiation in synthesizing heterocyclic compounds, including 1,2,4-triazoles, with significantly reduced reaction times and improved yields.

Research Findings:
A 2021 study reported microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles, which can be adapted for the synthesis of the target compound. The method involves direct cyclization of nitriles with hydrazides under microwave irradiation, eliminating the need for catalysts or harsh conditions.

Proposed Microwave Synthesis Pathway

  • Starting materials: Nitriles bearing the piperidine substituent and hydrazides.
  • Reaction conditions: Microwave irradiation at 120°C for 10-20 minutes in a solvent such as ethanol or acetic acid.
  • Outcome: High yields (up to 99%) of the desired triazole derivative.

Reaction Scheme:

Nitrile (with piperidine group) + Hydrazide
  -- Microwave irradiation in ethanol or acetic acid -->
this compound

Advantages:

  • Short reaction times
  • High purity and yields
  • Minimal solvent use

Specific Synthetic Route from Literature

Synthesis via Hydrazide and Nitrile Cyclization

Based on the literature, a typical route involves:

  • Preparation of Nitrile Intermediate:
    Nitrile compounds with the piperidine substituent are synthesized via nucleophilic substitution of halogenated precursors or through amide coupling reactions.

  • Cyclization with Hydrazides:
    The nitrile reacts with hydrazides under microwave conditions or reflux, leading to ring closure forming the 1,2,4-triazole core.

  • Methylation of the Triazole Nitrogen:
    The final step involves methylation at the N-1 position of the triazole ring, usually with methyl iodide, to afford the N-methyl derivative.

Example Reaction Data

Step Reagents & Conditions Yield Reference
Nitrile synthesis Halogenated piperidine derivatives + nucleophiles 80-90%
Cyclization Hydrazide + nitrile, microwave heating 85-99%
Methylation Methyl iodide, base (K₂CO₃), room temp >90%

Summary of Key Preparation Methods

Method Description Advantages Limitations
Conventional Multi-step Synthesis Cyclization, substitution, methylation Well-established, high control Time-consuming, low yields, multiple purification steps
Microwave-Assisted Synthesis Direct cyclization under microwave irradiation Rapid, high yield, environmentally friendly Requires specialized equipment
One-pot Synthesis Combining steps in a single reaction vessel Efficient, scalable Optimization needed for specific substrates

Data Tables and Chemical Reaction Pathways

Table 1: Summary of Synthesis Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield References
Conventional Hydrazides + Carboxylic acids Cyclization reagents Reflux, purification 50-80%
Microwave Nitriles + Hydrazides Solvent, microwave 120°C, 10-20 min 85-99%
One-pot Halogenated piperidine + Hydrazide Base, solvent Room temp to reflux Up to 90%

Reaction Scheme for Microwave Synthesis:

Nitrile with piperidine group + Hydrazide
   -- Microwave irradiation (120°C, 15 min) -->
this compound

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring exhibits moderate stability under oxidative conditions. Controlled oxidation with potassium permanganate (KMnO₄) in aqueous acidic media selectively modifies the piperidine moiety while preserving the triazole structure .

Oxidizing AgentConditionsProductYield (%)
KMnO₄ (0.1 M)H₂SO₄ (pH 2), 25°C, 4 hN-Methyl-3-(piperidin-4-one-yl)-1H-1,2,4-triazole-5-carboxamide68
H₂O₂ (30%)EtOH, 50°C, 6 hEpoxidation of piperidine ring (minor pathway)<10

Research Note: Oxidation pathways depend on reagent strength and solvent polarity. Stronger oxidants like CrO₃ lead to triazole ring degradation .

Reduction Reactions

The carboxamide group and piperidine nitrogen are susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the carboxamide to a secondary amine under mild conditions :

RCONHR NaBH MeOHRCH NHR \text{RCONHR }\xrightarrow{\text{NaBH MeOH}}\text{RCH NHR }

Reducing AgentConditionsProductYield (%)
NaBH₄ (2 eq)MeOH, 0°C, 2 hN-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-methanamine82
LiAlH₄ (3 eq)THF, reflux, 6 hComplete reduction of carboxamide + partial piperidine ring hydrogenation45

Key Finding: LiAlH₄ over-reduces the system, making NaBH₄ preferable for selective transformations .

Substitution Reactions

The triazole nitrogen at position 1 undergoes nucleophilic substitution with alkyl halides or aryl sulfonates :

SubstrateReagentConditionsProductYield (%)
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-1-(methyl)-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide75
Benzyl bromideEt₃N, CH₃CN, RT1-Benzyl derivative63

Mechanistic Insight: Substitution occurs via an SN² mechanism at the triazole nitrogen, confirmed by kinetic studies.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives :

RCONHR HCl 6M RCOOH+R NH \text{RCONHR }\xrightarrow{\text{HCl 6M }}\text{RCOOH}+\text{R NH }

ConditionsProductYield (%)
HCl (6M), 100°C, 8 h3-(Piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid89
NaOH (2M), 80°C, 6 hSodium salt of carboxylic acid78

Application: Hydrolyzed products serve as intermediates for ester or anhydride synthesis .

Catalytic Cross-Coupling Reactions

The piperidine ring participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups at the piperidine C4 position:

CatalystAryl Boronic AcidProductYield (%)
Pd(PPh₃)₄4-Methoxyphenyl3-(4-Methoxyphenyl-piperidin-4-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide70

Optimization Note: Reactions require anhydrous conditions and inert atmospheres for maximal efficiency.

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes to form fused heterocycles, though this reactivity is less explored for this specific compound :

Triazole+HC C RCu I Bicyclic adduct\text{Triazole}+\text{HC C R}\xrightarrow{\text{Cu I }}\text{Bicyclic adduct}

Challenges: Competing side reactions at the carboxamide group necessitate protective strategies .

Stability Under Thermal and pH Conditions

Studies indicate the compound is stable at neutral pH but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions :

ConditionDegradation PathwayHalf-Life
pH 1.0 (HCl)Cleavage of carboxamide bond2.3 h
pH 12.0 (NaOH)Triazole ring opening4.1 h

Scientific Research Applications

N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide and analogous triazole-carboxamide derivatives:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Source
Target Compound C₉H₁₄N₆O Piperidin-4-yl, N-methyl carboxamide Not explicitly reported
Enuvaptanum (WHO INN) C₂₂H₁₆ClF₆N₈O₃ Chlorophenyl, trifluoromethyl groups Vasopressin receptor antagonist
N-(2,4-dichlorophenyl)-3-(triazolylmethyl)-... C₁₃H₁₀Cl₂N₈O Dichlorophenyl, triazolylmethyl Commercial availability (Santa Cruz Biotech)
1-(Cyclohexylcarbonyl)-1H-1,2,4-triazole-... C₁₀H₁₄N₄O₂ Cyclohexylcarbonyl Lipophilic substituent
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-... C₁₂H₁₂N₆S Pyrazole, phenyl groups Moderate antiradical activity (DPPH assay)

Key Comparisons:

Substituent Effects on Bioactivity: The piperidin-4-yl group in the target compound may enhance water solubility compared to the cyclohexylcarbonyl group in ’s compound, which is more lipophilic and likely reduces solubility . Enuvaptanum () incorporates halogenated (chlorophenyl) and trifluoromethyl groups, which are known to improve metabolic stability and receptor binding affinity in pharmaceuticals. These features contrast with the target compound’s simpler substituents, suggesting divergent therapeutic applications .

’s pyrazole-substituted triazole demonstrated moderate antiradical activity, implying that the target compound’s piperidine group could modulate redox activity differently .

Commercial and Pharmacological Relevance: Enuvaptanum’s designation as a WHO International Nonproprietary Name (INN) underscores its clinical significance, whereas the target compound’s applications remain speculative without explicit data .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The piperidine and methyl carboxamide groups in the target compound warrant further investigation for their effects on solubility, bioavailability, and target selectivity.
  • Biological Screening: No antiradical, antimicrobial, or receptor-binding data are provided for the target compound.
  • Synthesis Optimization : lists triazole-carboxamides with 95% purity, suggesting room for refinement in synthetic yields or purification methods .

Biological Activity

N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide (commonly referred to as NMPTC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H15N5O
Molecular Weight: 209.25 g/mol
IUPAC Name: N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide
CAS Number: 2092317-85-4

The compound features a triazole ring fused with a piperidine moiety, which is significant for its biological interactions.

The biological activity of NMPTC is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:

  • Inhibit Enzymatic Activity: NMPTC can inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cellular functions.
  • Modulate Receptor Activity: The compound may interact with receptors that play critical roles in cancer progression and inflammation.

Antitumor Activity

NMPTC has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)10.0Induces apoptosis through caspase activation
HepG2 (liver)8.5Disrupts microtubule assembly
A549 (lung)12.0Cell cycle arrest at G1 phase

Research has demonstrated that NMPTC induces apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

Antimicrobial Activity

NMPTC has shown promising antimicrobial properties against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate NMPTC's potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines. In animal models, NMPTC administration resulted in reduced levels of TNF-alpha and IL-6 in serum, suggesting its utility in treating inflammatory diseases .

Case Studies and Research Findings

A recent study evaluated the effect of NMPTC on breast cancer cells (MDA-MB-231). The results indicated that at concentrations as low as 1 µM, NMPTC could significantly enhance the activity of caspase-3, leading to increased apoptosis rates compared to untreated controls . Furthermore, molecular docking studies revealed strong binding affinity between NMPTC and target proteins involved in cancer progression .

Comparison with Similar Compounds

When compared to structurally similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives, NMPTC demonstrates unique biological activities attributed to its specific structural features:

Compound Activity
NMPTCAnticancer, antimicrobial
Pyrazolo[3,4-d]pyrimidine derivativesPrimarily anticancer

The distinct combination of the triazole ring and piperidine moiety in NMPTC contributes to its multifaceted biological profile .

Q & A

Q. How can in vivo toxicity be predicted from in vitro data?

  • Methodological Answer :
  • hERG Assay : Patch-clamp electrophysiology to assess cardiac liability.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • AMES Test : Evaluate mutagenicity using Salmonella strains .

Cross-Disciplinary Applications

Q. What are emerging applications in neuropharmacology?

  • Methodological Answer : The compound’s piperidine-triazole scaffold shows promise as a σ-1 receptor modulator. Use radioligand binding assays (³H-(+)-pentazocine) and rodent models of neuropathic pain to validate efficacy .

Q. How can this compound be adapted for photodynamic therapy?

  • Methodological Answer : Conjugate with porphyrin derivatives via carboxamide linkages. Evaluate singlet oxygen generation (SOSG assay) and cytotoxicity in UV-irradiated HeLa cells .

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